molecular formula C22H21N3O4S2 B263693 Methyl 7-acetyl-1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate

Methyl 7-acetyl-1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate

Cat. No. B263693
M. Wt: 455.6 g/mol
InChI Key: JIQWRSXLOPCQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-acetyl-1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.4]nona-2,7-diene-3-carboxylate.

Mechanism of Action

The mechanism of action of Methyl 7-acetyl-1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and blocking the cell cycle. It has also been reported to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
Methyl 7-acetyl-1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate has been shown to have several biochemical and physiological effects. It has been reported to induce oxidative stress, which leads to the activation of apoptosis pathways. This compound has also been shown to inhibit the activity of NF-κB, which is a transcription factor that is involved in the regulation of inflammatory responses. Additionally, Methyl 7-acetyl-1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate has been reported to inhibit the growth of various cancer cell lines by inducing G2/M cell cycle arrest.

Advantages and Limitations for Lab Experiments

Methyl 7-acetyl-1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yields. This compound has also been shown to exhibit potent anticancer activity against various cancer cell lines. However, there are some limitations associated with the use of this compound in lab experiments. It has been reported to exhibit low solubility in aqueous solutions, which can limit its bioavailability. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of Methyl 7-acetyl-1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate. One potential direction is to investigate the structure-activity relationship of this compound to identify more potent analogs. It would also be interesting to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential as a therapeutic agent. Additionally, the use of Methyl 7-acetyl-1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate in combination with other anticancer agents could be explored to enhance its therapeutic efficacy. Finally, the development of novel drug delivery systems could be investigated to improve the bioavailability of this compound.

Synthesis Methods

The synthesis of Methyl 7-acetyl-1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate has been reported in the literature. The method involves the reaction of 2-methoxybenzaldehyde with 1,3-dithiol-2-one in the presence of sodium methoxide to form the intermediate compound. The intermediate compound is then reacted with 1,2-diaminocyclohexane and methyl acetoacetate to yield the final product. The synthesis of this compound is relatively simple and can be carried out in a few steps.

Scientific Research Applications

Methyl 7-acetyl-1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. This compound has also been shown to possess antifungal, antibacterial, and anti-inflammatory activities.

properties

Molecular Formula

C22H21N3O4S2

Molecular Weight

455.6 g/mol

IUPAC Name

methyl 7-acetyl-4-(2-methoxyphenyl)-8-methyl-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-2-carboxylate

InChI

InChI=1S/C22H21N3O4S2/c1-14-19(15(2)26)30-22(24(14)16-10-6-5-7-11-16)25(23-20(31-22)21(27)29-4)17-12-8-9-13-18(17)28-3/h5-13H,1-4H3

InChI Key

JIQWRSXLOPCQTG-UHFFFAOYSA-N

SMILES

CC1=C(SC2(N1C3=CC=CC=C3)N(N=C(S2)C(=O)OC)C4=CC=CC=C4OC)C(=O)C

Canonical SMILES

CC1=C(SC2(N1C3=CC=CC=C3)N(N=C(S2)C(=O)OC)C4=CC=CC=C4OC)C(=O)C

Origin of Product

United States

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